3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide 3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 449786-15-6
VCID: VC4599845
InChI: InChI=1S/C21H21N3O5S/c1-13-6-4-5-7-17(13)24-20(15-11-30(26,27)12-16(15)23-24)22-21(25)14-8-9-18(28-2)19(10-14)29-3/h4-10H,11-12H2,1-3H3,(H,22,25)
SMILES: CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C21H21N3O5S
Molecular Weight: 427.48

3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

CAS No.: 449786-15-6

Cat. No.: VC4599845

Molecular Formula: C21H21N3O5S

Molecular Weight: 427.48

* For research use only. Not for human or veterinary use.

3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide - 449786-15-6

Specification

CAS No. 449786-15-6
Molecular Formula C21H21N3O5S
Molecular Weight 427.48
IUPAC Name 3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C21H21N3O5S/c1-13-6-4-5-7-17(13)24-20(15-11-30(26,27)12-16(15)23-24)22-21(25)14-8-9-18(28-2)19(10-14)29-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Standard InChI Key AUPSLLOWNJUZEX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC

Introduction

The compound 3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic organic molecule that incorporates a thienopyrazole framework. This structure is notable for its potential applications in medicinal chemistry due to its biological activity. The thienopyrazole moiety is a versatile scaffold in drug design and development, often associated with antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Structural Features

The compound consists of the following key structural elements:

  • Thieno[3,4-c]pyrazole Core: A fused heterocyclic system combining thiophene and pyrazole rings.

  • Substituents:

    • A dimethoxy group (-OCH₃) at positions 3 and 4 of the benzamide ring.

    • A methylphenyl group attached to the pyrazole ring.

    • A benzamide moiety linked via an amide bond.

These features contribute to the compound's physicochemical properties and biological activity.

Synthesis Pathways

The synthesis of thienopyrazole derivatives typically involves multi-step reactions starting from commercially available precursors. Common methods include:

  • Cyclization Reactions: Formation of the thienopyrazole core through condensation of thiophene derivatives with hydrazines or hydrazides.

  • Substitution Reactions: Introduction of functional groups such as dimethoxybenzamides or methylphenyl groups through electrophilic or nucleophilic substitution.

  • Oxidation Steps: Conversion of sulfur-containing intermediates to sulfoxides or sulfones to achieve the desired dioxo functionality.

For example:

  • Precursor compounds like 4-amino-thiophene derivatives can react with hydrazine hydrate to form thienopyrazoles.

  • Functionalization at specific positions (e.g., amide formation) can be achieved using acylation reagents under mild conditions .

Biological Activities

Thienopyrazole derivatives are known for their wide-ranging biological activities. Although specific data on this compound is limited, insights can be drawn from related structures:

  • Antimicrobial Activity:

    • Thienopyrazoles have demonstrated significant antibacterial and antifungal properties against gram-positive and gram-negative bacteria .

    • The presence of electron-donating groups like methoxy enhances activity by improving lipophilicity.

  • Anti-inflammatory Properties:

    • Compounds with similar scaffolds have shown inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes .

    • Molecular docking studies suggest potential as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis .

  • Antioxidant Effects:

    • Thienopyrazoles have been evaluated for their ability to scavenge free radicals and protect against oxidative stress in biological systems .

  • Anticancer Potential:

    • Structural analogs have exhibited cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Spectral Characterization

The characterization of such compounds is typically performed using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR provide detailed information about chemical shifts and molecular connectivity.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as amides (C=O stretching) and sulfoxides (S=O stretching).

These methods help confirm the structure and purity of the synthesized compound .

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